methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate
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Overview
Description
Methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate typically involves multiple steps, including the introduction of the quinoline core, the attachment of the butyl group, and the incorporation of the deuterated phenyl group. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Butyl Group: This step can be carried out via Friedel-Crafts alkylation, where the quinoline core is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Incorporation of the Deuterated Phenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a deuterated phenylboronic acid is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigated for its potential as a probe in biological systems due to its unique isotopic labeling.
Medicine: Explored for its potential therapeutic properties, particularly in the context of drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Mechanism of Action
The mechanism of action of methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic pathways. The quinoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-butyl-7-(phenylmethoxy)-4-oxo-1H-quinoline-3-carboxylate: Similar structure but without deuterium incorporation.
Methyl 6-butyl-7-(methoxy)-4-oxo-1H-quinoline-3-carboxylate: Lacks the phenyl group.
Methyl 6-butyl-7-(dideuterio-phenylmethoxy)-4-oxo-1H-quinoline-3-carboxylate: Similar but with fewer deuterium atoms.
Uniqueness
The incorporation of deuterium atoms in methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate makes it unique. Deuterium can significantly alter the compound’s physical and chemical properties, such as its metabolic stability and reaction kinetics. This makes it a valuable tool in various scientific research applications, particularly in the study of isotope effects and drug development.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-4-10-16-11-17-19(23-13-18(21(17)24)22(25)26-2)12-20(16)27-14-15-8-6-5-7-9-15/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,23,24)/i5D,6D,7D,8D,9D,14D2 |
InChI Key |
NNOPDLNHPOLRRE-SMBQOWDESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC2=CC3=C(C=C2CCCC)C(=O)C(=CN3)C(=O)OC)[2H])[2H] |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |
Origin of Product |
United States |
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